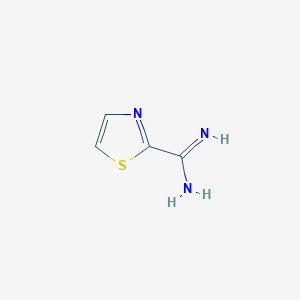
2-Thiazolecarboximidamide
Overview
Description
2-Thiazolecarboximidamide is a chemical compound with the molecular weight of 164.64 . It is also known as 1H-1lambda3-thiazole-2-carboximidamide hydrochloride . It appears as a white to yellow to brown solid .
Molecular Structure Analysis
The InChI code for 2-Thiazolecarboximidamide is 1S/C4H6N3S.ClH/c5-3(6)4-7-1-2-8-4;/h1-2,8H,(H3,5,6);1H . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Thiazolecarboximidamide are not available, thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on a particular position of the thiazole ring greatly influence these biological outcomes .
Physical And Chemical Properties Analysis
2-Thiazolecarboximidamide is a white to yellow to brown solid . The compound has a molecular weight of 164.64 .
Scientific Research Applications
1. Broad Spectrum Anthelmintics
2-Thiazolecarboximidamide derivatives, such as thiabendazole, exhibit broad-spectrum anthelmintic activity. They have been a subject of extensive veterinary research due to their effectiveness against various helminths and low toxicity in mammals (Stone, Stone, & Mullins, 1964).
2. Modulating PPARγ Signaling
Thiazolidinediones (TZDs), which include 2-thiazolecarboximidamide derivatives, act on the nuclear receptor peroxisome proliferator-activated receptor-γ (PPARγ). They are used in the treatment of type 2 diabetes and have shown promise in improving insulin sensitivity and metabolic disease management, although associated with certain risks (Ahmadian et al., 2013).
3. Central Nervous System Activity
2-Thiazolecarboximidamide derivatives have shown potential in affecting the central nervous system (CNS). Some compounds in this class demonstrate notable antidepressant and anxiolytic properties, comparable to traditional CNS drugs (Clerici et al., 2001).
4. Anticancer Potential
Specific 2-thiazolecarboximidamide derivatives, such as those involved in the development of BMS-354825, show potent antitumor activity in preclinical assays, particularly against hematological and solid tumor cell lines (Lombardo et al., 2004).
5. Antimicrobial Activity
Novel 2-thiazolecarboximidamide analogs have been developed to combat bacterial and fungal infections. These derivatives have shown excellent antimicrobial activity with low toxicity to mammalian cells (Omar et al., 2020).
6. Antidiabetic and Antiatherogenic Effects
2-Thiazolecarboximidamide derivatives, as part of thiazolidinediones, have shown antiatherogenic effects in type 2 diabetic patients. These compounds not only improve glycemic control but also have a positive impact on cardiovascular risk factors (Satoh et al., 2003).
Safety And Hazards
The safety information for 2-Thiazolecarboximidamide indicates that it is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .
properties
IUPAC Name |
1,3-thiazole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3(6)4-7-1-2-8-4/h1-2H,(H3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSRVNUPZNSFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447097 | |
| Record name | 2-THIAZOLECARBOXIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolecarboximidamide | |
CAS RN |
212558-27-5 | |
| Record name | 2-THIAZOLECARBOXIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



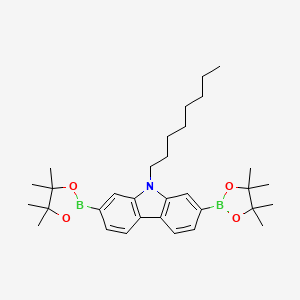

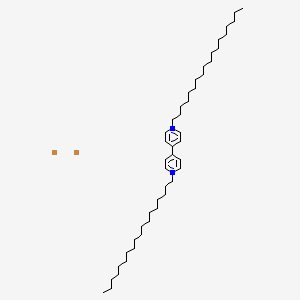
![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)
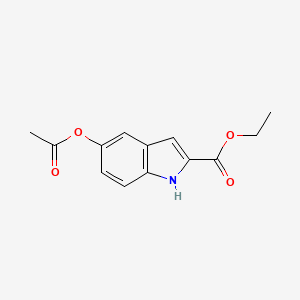

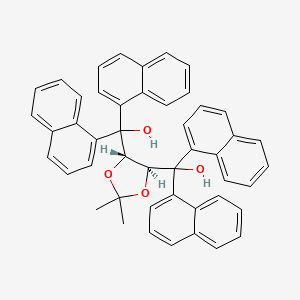



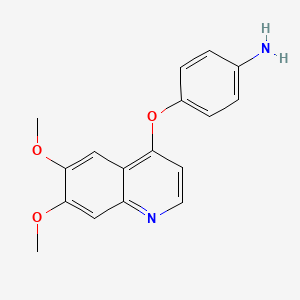
![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)
![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)
![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)